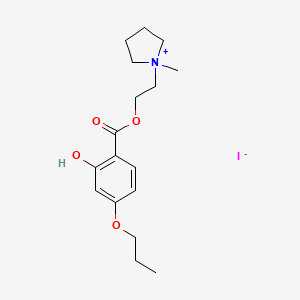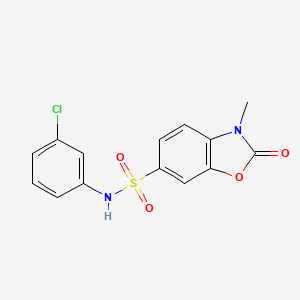
2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a pyrrolidinium ion and a benzoate ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide typically involves the reaction of 1-methylpyrrolidine with 2-hydroxy-4-propoxybenzoic acid in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactant Purification: Ensuring high purity of 1-methylpyrrolidine and 2-hydroxy-4-propoxybenzoic acid
Reaction Monitoring: Using in-line spectroscopic methods to monitor the reaction progress
Product Isolation: Crystallization or precipitation followed by filtration and drying
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium hydroxide in aqueous solution
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzoates
Applications De Recherche Scientifique
2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis
Biology: In studies of cell membrane interactions and ion transport
Medicine: Potential use in drug delivery systems and as an antimicrobial agent
Industry: Used in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity by binding to specific molecular targets. The pathways involved include:
Ion Transport: Modulation of ion channels and transporters
Enzyme Inhibition: Inhibition of key metabolic enzymes
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1-methylpyrrolidinium iodide
- 2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl acetate;iodide
Uniqueness
2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide is unique due to its specific combination of a pyrrolidinium ion and a benzoate ester group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and reactivity, making it valuable in various research applications.
Propriétés
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.HI/c1-3-11-21-14-6-7-15(16(19)13-14)17(20)22-12-10-18(2)8-4-5-9-18;/h6-7,13H,3-5,8-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHCLQQABJWBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)OCC[N+]2(CCCC2)C)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]-](/img/structure/B5652841.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5652849.png)
![(3aS*,10aS*)-2-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5652857.png)
![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5652863.png)

![N-[(3R,4S)-1-(6-methylpyridazin-3-yl)-4-propylpyrrolidin-3-yl]-3-methylsulfonylpropanamide](/img/structure/B5652874.png)
![2-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-5,6-dimethoxy-1(2H)-isoquinolinone hydrochloride](/img/structure/B5652894.png)
![6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline](/img/structure/B5652902.png)

![2-(4-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1-piperazinyl)pyrimidine](/img/structure/B5652925.png)
![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5652940.png)
![1-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5652941.png)
![N-[1-(4'-methoxy-3',5'-dimethylbiphenyl-4-yl)ethyl]acetamide](/img/structure/B5652944.png)
![2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B5652947.png)
